

The Pharmacology of S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A Technical Guide

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Compound of Interest

Compound Name: *S-Nitroso-N-acetyl-DL-penicillamine*

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Abstract

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a synthetically prepared S-nitrosothiol that serves as a potent and widely utilized nitric oxide (NO) donor in biomedical research. As a racemic mixture of D and L isomers, SNAP spontaneously releases NO under physiological conditions, enabling the investigation of the diverse pharmacological and physiological effects of NO. Its actions as a vasodilator, smooth muscle relaxant, inhibitor of platelet aggregation, and modulator of neurotransmission underscore its significance as a tool for elucidating NO-mediated signaling pathways.[1][2] This technical guide provides an in-depth overview of the pharmacology of SNAP, with a focus on its mechanism of action, pharmacodynamics, and key experimental findings.

Core Pharmacological Properties

SNAP's primary pharmacological identity is that of a nitric oxide donor.[1][2] The release of NO from the S-nitrosothiol backbone is a critical feature that drives its biological activity. This release can be spontaneous or catalyzed by various factors in biological systems.[3]

Mechanism of Action

The principal mechanism of action for many of SNAP's effects involves the activation of soluble guanylyl cyclase (sGC). Nitric oxide, liberated from SNAP, diffuses across cell membranes and binds to the heme moiety of sGC. This binding event triggers a conformational change in the enzyme, leading to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5] cGMP, a ubiquitous second messenger, then activates downstream effectors, most notably cGMP-dependent protein kinase (PKG), to elicit a wide range of physiological responses.[5][6]

In addition to the canonical sGC-cGMP pathway, SNAP can also exert effects through S-nitrosylation, the covalent attachment of a nitroso group to a thiol moiety on a protein.[7] This post-translational modification can alter protein function, stability, and localization, contributing to the diverse pharmacological profile of SNAP. For instance, S-nitrosylation of Factor XIII, a transglutaminase involved in blood clotting, leads to its inhibition.

Pharmacodynamics

The pharmacodynamic effects of SNAP are extensive and reflect the multifaceted roles of nitric oxide in the body. Key effects include:

- **Vasodilation:** SNAP is a potent vasodilator both in vitro and in vivo. The NO-mediated activation of sGC in vascular smooth muscle cells leads to increased cGMP levels, which in turn causes smooth muscle relaxation and a decrease in vascular resistance.
- **Inhibition of Platelet Aggregation:** SNAP is a stable inhibitor of platelet aggregation and can induce the disaggregation of platelet clumps.[1][2][8] This effect is primarily mediated by the elevation of intraplatelet cGMP, which inhibits fibrinogen binding and the release of pro-aggregatory factors like P-selectin.[2][8]
- **Modulation of Neurotransmission:** SNAP can induce the release of various amino acid neurotransmitters, including aspartate, glutamate, glycine, and GABA, in cortical neurons.[9][10] This action is dependent on the sGC-cGMP pathway and involves the activation of voltage-dependent sodium and calcium channels.[9]
- **Cytotoxicity and Apoptosis:** At high concentrations, SNAP can induce cytotoxicity and apoptosis.[1] For example, 10 mM SNAP for 8 hours can lead to approximately 80% toxicity in isolated rat ventricular myocytes under normoxic conditions.[1] Under hypoxic conditions,

the cytotoxicity of SNAP can be enhanced due to increased NO release.[\[1\]](#) The mechanism of cell death can be apoptotic, as observed in human oral tissue cells.[\[11\]](#)

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacological effects of **S-Nitroso-N-acetyl-DL-penicillamine**.

Parameter	Value	Cell/Tissue Type	Condition	Reference
IC50	113 nM	Isolated canine coronary arteries	Vasorelaxation	
IC50	230 μ M	Factor XIII	Inhibition of activity	
IC50	6.6 μ M	Basolateral 10-pS Cl ⁻ channel in thick ascending limb	Inhibition	[6]
EC50	~50 μ M	Rat cerebellar slices	cGMP level increase	
Ki	710 μ M	Soybean lipoxygenase Type II	Competitive inhibition	

Parameter	Concentration	Effect	Cell/Tissue Type	Reference
Inhibition of Platelet Aggregation	5-500 μ M	Inhibition of thrombin-induced aggregation	Human platelets	
Cytotoxicity	10 mM (8 hours)	~80% toxicity	Isolated rat ventricular myocytes (normoxic)	[1]
Cytotoxicity	5 mM	~90% cell viability loss	Cultivated endothelial cells (hypoxic)	
Cytotoxicity	5 mM	~45% cell viability loss	Cultivated endothelial cells (normoxic)	
Apoptosis Induction	1 mM	Induced endothelial apoptosis (cGMP-independent)	Endothelial cells	
Neurotransmitter Release	1 mM	Induced release of Asp, Glu, Gly, and GABA	Cortical neurons	[9][10]
pHi Decrease	100 μ M (30 minutes)	Sustained decrease in basal intracellular pH	Isolated rat ventricular myocytes	[1]
hsp75 Induction	1 mM	70% induction of synthesis	H9c2 cardiomyocytes	[12]
Contraction Inhibition	100 μ M	Decreased amplitude and frequency of	Neonatal rat bladder strips	[5]

spontaneous and
carbachol-
enhanced
contractions

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of SNAP.

Soluble Guanylyl Cyclase (sGC) Activity Assay

This assay is fundamental to understanding the primary mechanism of action of SNAP.

- Objective: To determine the effect of SNAP on the enzymatic activity of sGC.
- Methodology:
 - Prepare cytosolic extracts from cells or tissues of interest.
 - The sGC activity is determined by measuring the formation of [α -³²P]cGMP from [α -³²P]GTP.
 - Reactions are typically performed for 5 minutes at 33°C in a reaction buffer (e.g., 50 mM HEPES, pH 8.0) containing GTP, a divalent cation (e.g., 5 mM MgCl₂), and a reducing agent (e.g., 1 mM DTT).
 - A defined amount of cytosol (e.g., 40 μ g) or purified sGC is used in each reaction.
 - Enzyme activity is stimulated by adding SNAP at various concentrations (e.g., 1 μ M and 100 μ M).^[7]
 - The reaction is terminated, and the radiolabeled cGMP is separated and quantified.

Cell Culture and Treatment for Neurotransmitter Release Studies

This protocol is used to investigate the effects of SNAP on neuronal function.

- Objective: To measure the release of amino acid neurotransmitters from cultured neurons in response to SNAP.
- Methodology:
 - Isolate and culture primary cortical neurons from fetal rat brains (e.g., E19 Wistar rats).[9]
 - Plate the cells at a specific density (e.g., 10^6 cells/ml) on poly-D-lysine coated multiwell plates.[9]
 - Maintain the cells in an appropriate culture medium (e.g., EMEM with supplements).[9]
 - Stimulate the cultured neurons with varying concentrations of SNAP.
 - Collect the cell culture supernatant.
 - Measure the concentration of amino acid neurotransmitters (Asp, Glu, Gly, GABA) in the supernatant using High-Performance Liquid Chromatography (HPLC).[9]

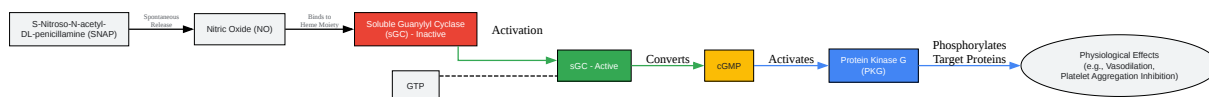
Preparation and Handling of SNAP Solutions

The stability of SNAP in solution is a critical consideration for experimental consistency.

- Storage: SNAP should be stored desiccated at -20°C and protected from light, where it is stable for at least one year.
- Solubility: It is soluble in DMSO (57.5 mg/ml) and water (2.1 mg/ml).
- Solution Preparation: Stock solutions should be freshly prepared.[1] For stability, it is recommended to use deoxygenated citrate/HCl buffer at pH 2.0 or 0.5-1 M HCl.
- Stability in Solution: The half-life of SNAP in aqueous media is approximately 5 hours. Solutions should be kept on ice and protected from light for several hours.

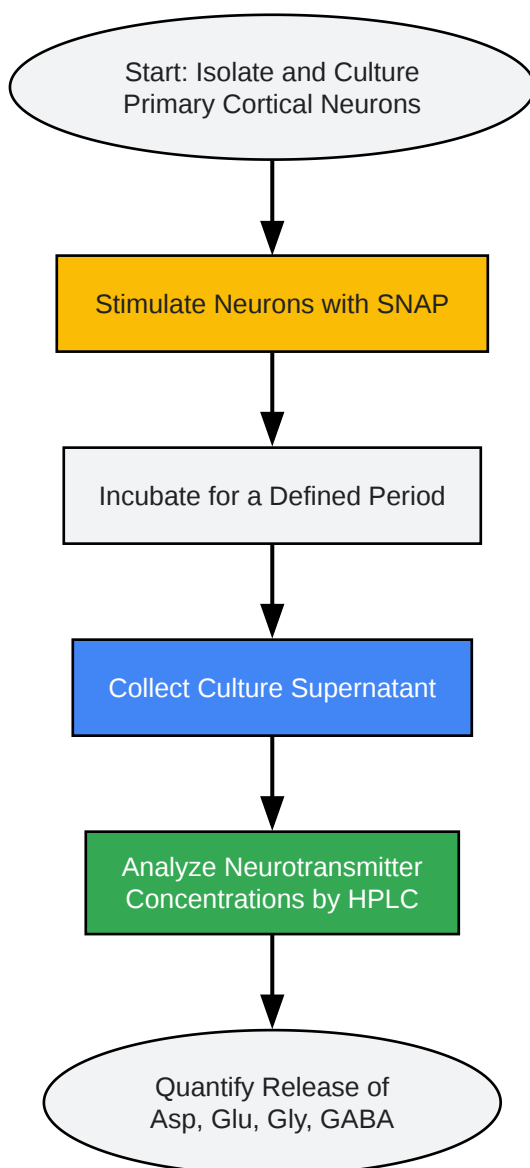
Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes are provided below using the DOT language.



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Caption: The canonical SNAP-NO-sGC-cGMP signaling pathway.



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Caption: Experimental workflow for measuring SNAP-induced neurotransmitter release.

Conclusion

S-Nitroso-N-acetyl-DL-penicillamine is an invaluable pharmacological tool for investigating the myriad roles of nitric oxide in health and disease. Its ability to reliably generate NO in situ allows for the precise study of NO-dependent signaling pathways, particularly the activation of soluble guanylyl cyclase and the subsequent production of cGMP. The extensive body of research utilizing SNAP has significantly advanced our understanding of cardiovascular physiology, neurobiology, and cellular signaling. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this important NO donor. Careful consideration of its stability and dose-dependent effects is paramount for obtaining robust and reproducible experimental outcomes.

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